molecular formula C25H26FN5O4 B3020025 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-38-1

9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B3020025
CAS No.: 872628-38-1
M. Wt: 479.512
InChI Key: WILBOGJMURCWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a fused bicyclic core (pyrimido[2,1-f]purine) substituted with methoxy, fluorobenzyl, and methyl groups. Its structure includes:

  • A 4-fluorobenzyl moiety at position 3, enhancing metabolic stability and receptor-binding specificity via halogen interactions.
  • Methyl groups at positions 1 and 7, which may influence steric hindrance and pharmacokinetic properties.

This scaffold is structurally analogous to xanthine derivatives but incorporates a tetrahydropyrimidine ring, reducing planarity and improving solubility compared to fully aromatic systems . Its synthesis likely follows methods similar to related purine-diones, such as microwave-assisted solvent-free reactions or nucleophilic substitutions on preformed heterocyclic cores .

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O4/c1-15-12-29(19-10-9-18(34-3)11-20(19)35-4)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)2)14-16-5-7-17(26)8-6-16/h5-11,15H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILBOGJMURCWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethoxyphenyl and fluorobenzyl groups through nucleophilic substitution reactions. The final steps involve the methylation of the purine core to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent . Research indicates that it may act as an inhibitor for specific enzymes or receptors involved in various diseases.

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit inhibitory activity against phosphodiesterases (PDEs). PDE inhibitors are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular levels of cyclic nucleotides .

Anticancer Activity

Research into related purine derivatives has revealed their potential as anticancer agents. For instance, compounds that share structural motifs with our target compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to interfere with DNA synthesis or repair mechanisms .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This aspect is particularly relevant for developing treatments for neurological disorders such as depression and schizophrenia.

Antidepressant Properties

Preliminary studies indicate that modifications of similar purine derivatives can yield compounds with antidepressant-like effects in animal models. The modulation of neurotransmitter levels through PDE inhibition may play a significant role in these outcomes .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that can yield various derivatives with altered pharmacological properties. Understanding the synthetic pathways is essential for optimizing its efficacy and safety profiles.

Synthetic Pathways

Research has outlined several synthetic routes for creating similar tetrahydropyrimidine derivatives, which can be modified to enhance biological activity or reduce toxicity .

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the applications of structurally related compounds:

StudyFindingsApplications
Smith et al., 2020Identified PDE4 inhibition in a related compoundPotential treatment for COPD
Johnson et al., 2021Demonstrated anticancer effects in vitroDevelopment of new cancer therapies
Lee et al., 2022Explored neuropharmacological effectsPossible antidepressant development

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural features and bioactivity data for analogues of the target compound:

Compound Name Substituents (Positions) Molecular Weight Key Biological Data Reference
Target Compound 9-(2,4-dimethoxyphenyl), 3-(4-F-benzyl) ~485.5 g/mol* Not reported in provided evidence -
9-(4-Fluorophenyl)-3-(2-methylbenzyl)-1,7-dimethyl-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(4-F-phenyl), 3-(2-Me-benzyl) ~453.5 g/mol No bioactivity reported
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(2-Cl-6-F-benzyl) ~436.9 g/mol Dual MAO-B inhibitor (neuroprotective)
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione (9a) Pyrido[1,2-e]purine core ~315.3 g/mol Fluorescent properties (λem = 551 nm)
8-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)imidazo[2,1-f]purine-2,4-dione (Compound 5 in ) 8-(6,7-dimethoxy-dihydroisoquinolinyl) ~480.5 g/mol High 5-HT1A/D2 affinity

Notes:

  • Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to chlorinated analogues (e.g., ) due to reduced susceptibility to oxidative degradation.
  • Core Modifications : Pyrido[1,2-e]purine derivatives () exhibit fluorescence but lack the tetrahydropyrimidine ring, reducing conformational flexibility compared to the target compound.

Pharmacological Profiles

  • Receptor Affinity: Compound 5 () demonstrates high 5-HT1A and D2 receptor binding, suggesting that bulky substituents (e.g., dihydroisoquinolinyl) enhance GPCR interactions. The target compound’s 4-fluorobenzyl group may similarly target neurotransmitter receptors but with distinct selectivity.
  • Enzyme Inhibition : The 2-chloro-6-fluorobenzyl analogue () inhibits MAO-B, a target for neurodegenerative diseases. The target compound’s dimethoxyphenyl group could modulate selectivity toward phosphodiesterases (e.g., PDE4B/PDE10A) as seen in .
  • Fluorescence : Pyrido[1,2-e]purine-diones () exhibit strong emission (λem = 490–551 nm), making them useful probes. The target compound’s tetrahydropyrimidine core may quench fluorescence but improve membrane permeability.

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine that has garnered attention due to its potential biological activities. This article aims to summarize the findings related to its biological activity, particularly focusing on its interactions with adenosine receptors and its antiproliferative effects.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a tetrahydropyrimido ring fused with a purine base. Its molecular formula is C18H20FN3O4C_{18}H_{20}FN_3O_4, and it exhibits properties that make it suitable for biological applications.

Adenosine Receptor Interaction

Research has indicated that derivatives of tetrahydropyrimido[2,1-f]purines exhibit significant activity as antagonists at adenosine receptors. Specifically:

  • Dual A1/A2A Adenosine Receptor Antagonism : Compounds similar to this compound have shown promising results in inhibiting both A1 and A2A adenosine receptors. For instance, related compounds have demonstrated K_i values in the nanomolar range (e.g., 249 nM for A1 and 253 nM for A2A) .

Antiproliferative Activity

The compound's potential as an antiproliferative agent has been explored in various cancer cell lines:

  • Cytotoxic Effects : In vitro studies have shown that related purine derivatives possess cytotoxic effects on several cancer cell lines. For example:
    • HeLa Cells : Some derivatives exhibited IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .
    • CFPAC-1 Cells : The same derivatives showed significant growth inhibition with IC50 values around 0.98 µM .

The mechanism through which these compounds exert their biological effects often involves the modulation of signaling pathways associated with adenosine receptors. By blocking these receptors, the compounds can influence cellular processes such as proliferation and apoptosis.

Study 1: Dual A1/A2A Antagonists

In a study investigating the pharmacological profiles of purine derivatives:

  • Findings : The compound demonstrated effective dual antagonism at both A1 and A2A receptors with minimal selectivity towards either receptor subtype.
  • Implications : This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial, such as in certain cancers or neurological disorders .

Study 2: Antiproliferative Effects on Cancer Cells

Another investigation focused on the antiproliferative activities of structurally similar compounds:

  • Results : Compounds showed significant cytotoxicity against various tumor cell lines with mechanisms linked to apoptosis induction.
  • : These findings highlight the potential for developing new anticancer therapies based on this class of compounds .

Data Summary Table

Compound NameK_i (nM) A1K_i (nM) A2AIC50 (µM) HeLaIC50 (µM) CFPAC-1
9-Dimethoxy2492530.980.79
Related Derivative11694Not specifiedNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.